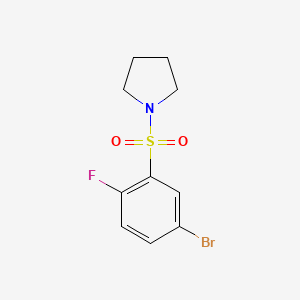
3-Fluoro-5-(hydroxymethyl)phenol
Vue d'ensemble
Description
“3-Fluoro-5-(hydroxymethyl)phenol” is a chemical compound with the CAS Number: 1260762-16-0 . It has a molecular weight of 142.13 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves processes like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 . This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving compounds like "this compound" . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . The compound is stored at room temperature and is shipped at normal temperature .
Applications De Recherche Scientifique
Synthesis and Utility of Fluorogenic Acetoxymethyl Ethers
Phenolic fluorophores, derivatives of phenols, serve as essential tools in biological science. Their modification, such as acylating the phenolic hydroxyl group, can significantly impact their fluorescence, offering a way to probe biochemical and biological systems with enhanced stability and reactivity. This modification strategy suggests potential applications of 3-Fluoro-5-(hydroxymethyl)phenol in developing profluorophores with low background fluorescence, high chemical stability, and enzymatic reactivity, useful in imaging applications (Lavis, Chao, & Raines, 2011).
Microbial Synthesis and Characterization of Polyhydroxyalkanoates
In another innovative application, this compound related structures have been explored in the microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups. This study indicates that incorporating fluorine atoms into PHA side chains can dramatically alter their physical properties, such as crystallinity and melting points, suggesting the utility of this compound derivatives in producing novel materials with specific physical attributes (Takagi, Yasuda, Maehara, & Yamane, 2004).
Synthesis and Crystal Structure Studies
Further, the synthesis and crystal structure of related fluorophenolic compounds have been thoroughly investigated, indicating their potential in creating advanced materials. The ability to form strong intermolecular hydrogen bonds suggests these compounds could be used to synthesize organic fluoro-containing polymers, which are of interest for their unique properties and applications in material science (Shi-Juan Li, Shen, & Zhang, 2015).
Radical Scavenging Activity
Additionally, the impact of donor and acceptor groups on the radical scavenging activity of phenol, including fluorophenols, has been evaluated using density functional theory (DFT). This research offers insights into how modifications like fluorination affect the molecular properties and reactivity of phenolic compounds, which could be relevant for antioxidant applications or in designing compounds with specific electronic properties (Al‐Sehemi & Irfan, 2017).
Fluorophores for Aluminium(III) Detection
In a study focused on fluorophores for Al3+ detection, derivatives of phenolic compounds were investigated for their ability to selectively detect aluminum ions, which could be significant in environmental monitoring and bioimaging applications. This suggests that this compound could be utilized in designing selective sensors for metal ions (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).
Mécanisme D'action
The mechanism of action for compounds like “3-Fluoro-5-(hydroxymethyl)phenol” often involves proteolytic activity . For example, phenol, a related compound, is a potent proteolytic agent . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Safety and Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed or in contact with skin . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propriétés
IUPAC Name |
3-fluoro-5-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCWZZPSUZGTMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448151.png)
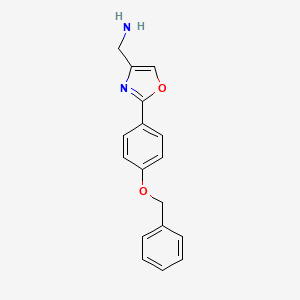
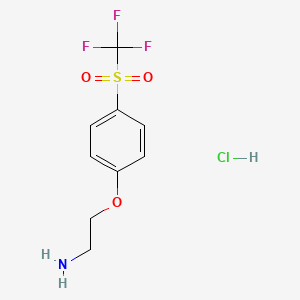

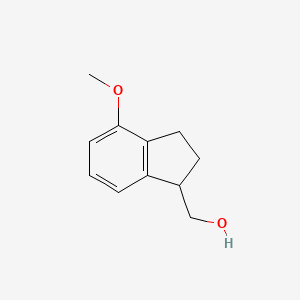
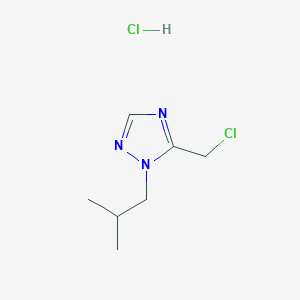
![2-[[2-[(4-Fluorophenyl)amino]-2-oxoethyl]amino]-benzoic acid](/img/structure/B1448162.png)
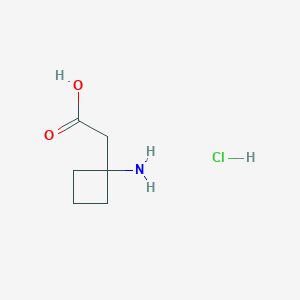

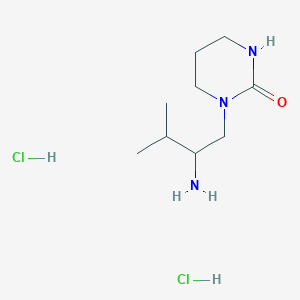
![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)

